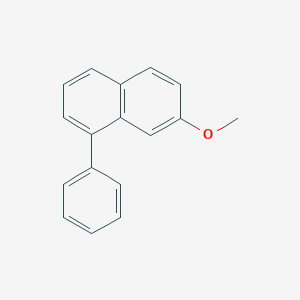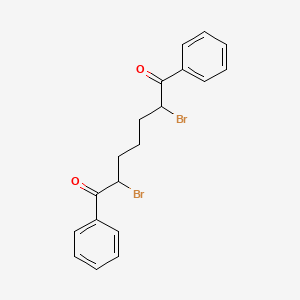![molecular formula C8H11NO2 B13755694 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one CAS No. 49805-33-6](/img/structure/B13755694.png)
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and medicine. Its structure consists of a seven-membered ring with an acetyl group attached to the nitrogen atom, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with various electrophilic reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed reactions and the use of electrophilic reagents suggest that these methods could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions are less commonly reported but could involve the reduction of the acetyl group.
Substitution: Reaction with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Substitution: Various electrophilic reagents can be used, including halogens and other electrophiles.
Major Products Formed
Epoxides: Formed from oxidation reactions with MCPBA.
Addition Products: Formed from reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of carbocyclic nucleosides and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Its effects are mediated through its ability to form stable intermediates and products in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is unique due to its acetyl group attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
49805-33-6 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-acetyl-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h6-7H,2-4H2,1H3 |
InChI-Schlüssel |
FKERKUDDIVTGKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2CCC(C2)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)

![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
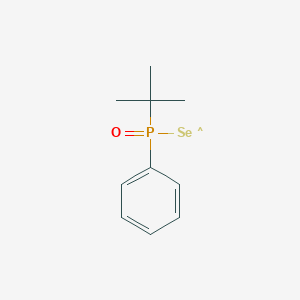
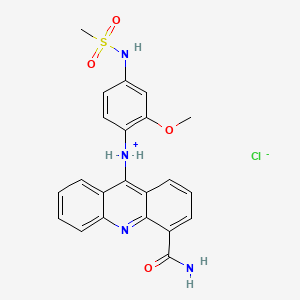
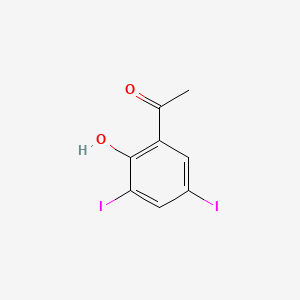
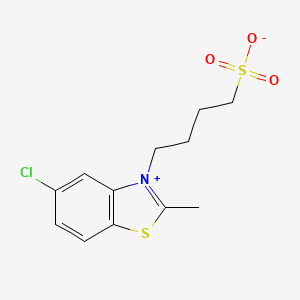
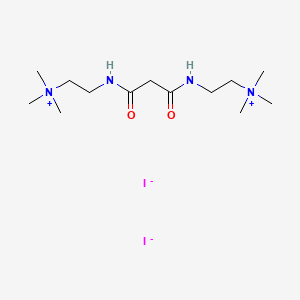
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)

